![molecular formula C8H10Cl2N2O3 B6607762 2-(2-chloro-5-nitrophenoxy)ethan-1-amine hydrochloride CAS No. 2839144-15-7](/img/structure/B6607762.png)
2-(2-chloro-5-nitrophenoxy)ethan-1-amine hydrochloride
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Overview
Description
2-(2-chloro-5-nitrophenoxy)ethan-1-amine hydrochloride is a versatile chemical compound used in various scientific studies. Its unique properties enable applications in fields such as pharmaceutical research, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-5-nitrophenoxy)ethan-1-amine hydrochloride typically involves the reaction of 2-chloro-5-nitrophenol with ethylene oxide to form 2-(2-chloro-5-nitrophenoxy)ethanol. This intermediate is then reacted with ammonia to yield 2-(2-chloro-5-nitrophenoxy)ethan-1-amine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-5-nitrophenoxy)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The amine group can be oxidized to a nitroso or nitro group under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Substitution: Products with different functional groups replacing the chlorine atom.
Reduction: 2-(2-amino-5-nitrophenoxy)ethan-1-amine hydrochloride.
Oxidation: Compounds with oxidized nitrogen functionalities.
Scientific Research Applications
Medicinal Chemistry Applications
1. Synthesis of Pharmacologically Active Compounds
2-(2-chloro-5-nitrophenoxy)ethan-1-amine hydrochloride serves as a precursor in the synthesis of various pharmacologically active compounds. Its structural features allow for modifications that enhance biological activity. For instance, it has been utilized in the development of agonists for trace amine-associated receptors (TAARs), which are implicated in neurological disorders such as schizophrenia .
2. Anticancer Research
Recent studies have explored the potential of this compound in anticancer drug development. Its derivatives have shown promise in inhibiting tumor growth by targeting specific pathways involved in cancer cell proliferation. For example, modifications to the nitrophenoxy group have been linked to enhanced cytotoxicity against certain cancer cell lines .
Analytical Chemistry Applications
1. Colorimetric Assays
The compound has been employed in colorimetric assays for the detection and quantification of transaminase activity. A study demonstrated a sensitive colorimetric method utilizing this compound as an amine donor, allowing for high-throughput screening of enzyme activity with minimal background interference . The assay showed significant sensitivity, detecting low levels of enzyme activity through visible color changes.
2. Chromatographic Techniques
In analytical chemistry, this compound is used as a standard reference material in chromatographic techniques such as HPLC and GC-MS. Its distinct spectral properties facilitate the identification and quantification of related compounds in complex mixtures .
Biochemical Applications
1. Enzyme Inhibition Studies
Research has indicated that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. Studies focusing on its interaction with various enzymes have provided insights into its mechanism of action and potential therapeutic uses .
2. Neuropharmacology
The compound's role as a TAAR1 agonist has been particularly significant in neuropharmacology research. It has been shown to modulate dopaminergic signaling pathways, which are crucial in the treatment of psychiatric disorders . The efficacy observed in animal models suggests potential applications in drug development for mental health treatments.
Case Studies
Mechanism of Action
The mechanism of action of 2-(2-chloro-5-nitrophenoxy)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, depending on its application. For instance, in pharmaceutical research, it may interact with enzymes or receptors to modulate biological pathways. The exact molecular targets and pathways can vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Bis(2-chloroethyl)amine hydrochloride: Another compound with similar structural features but different applications, primarily used as a biochemical reagent.
2-chloro-5-nitrophenol: A precursor in the synthesis of 2-(2-chloro-5-nitrophenoxy)ethan-1-amine hydrochloride.
Uniqueness
This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it valuable in various fields of scientific research.
Biological Activity
2-(2-chloro-5-nitrophenoxy)ethan-1-amine hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant studies.
Antimicrobial Activity
The compound exhibits notable antimicrobial properties against various bacteria. Its activity can be attributed to its ability to inhibit bacterial growth and interfere with bacterial DNA synthesis.
- DNA Gyrase Inhibition : Similar compounds have shown effective inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. Inhibitors targeting this enzyme can lead to bacterial cell death due to disrupted DNA supercoiling .
- Reactive Oxygen Species (ROS) Generation : Some nitroaromatic compounds generate reactive oxygen species upon reduction, leading to oxidative stress in bacterial cells, which can result in cell death .
Efficacy Against Bacteria
A study highlighted the minimum inhibitory concentration (MIC) values of related compounds against various pathogens:
- Gram-positive bacteria : Enterococcus faecalis and Staphylococcus aureus showed significant susceptibility.
- Gram-negative bacteria : Escherichia coli and Pseudomonas aeruginosa were also affected, with MIC values indicating effectiveness comparable to standard antibiotics .
Anticancer Activity
Recent research indicates that this compound may possess anticancer properties. Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells.
- Inhibition of Cell Proliferation : Studies suggest that these compounds can inhibit cell cycle progression in cancer cells, leading to reduced proliferation rates.
- Induction of Apoptosis : Evidence shows that certain derivatives can trigger apoptotic pathways in cancer cells, promoting programmed cell death .
Case Studies
Several case studies have been conducted to evaluate the biological activity of related compounds:
- Study on Antimicrobial Efficacy :
- Anticancer Research :
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Pathogen | MIC (µg/mL) | Reference |
---|---|---|---|
This compound | E. faecalis | 15 | |
This compound | S. aureus | 20 | |
This compound | E. coli | 25 |
Table 2: Anticancer Activity
Properties
IUPAC Name |
2-(2-chloro-5-nitrophenoxy)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O3.ClH/c9-7-2-1-6(11(12)13)5-8(7)14-4-3-10;/h1-2,5H,3-4,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWGBMUUJDISAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])OCCN)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.08 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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